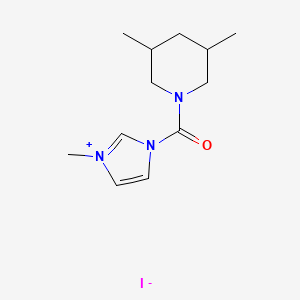1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
CAS No.: 1231954-03-2
Cat. No.: VC2795087
Molecular Formula: C12H20IN3O
Molecular Weight: 349.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1231954-03-2 |
|---|---|
| Molecular Formula | C12H20IN3O |
| Molecular Weight | 349.21 g/mol |
| IUPAC Name | (3,5-dimethylpiperidin-1-yl)-(3-methylimidazol-3-ium-1-yl)methanone;iodide |
| Standard InChI | InChI=1S/C12H20N3O.HI/c1-10-6-11(2)8-15(7-10)12(16)14-5-4-13(3)9-14;/h4-5,9-11H,6-8H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | LCNMSOMKIWVICI-UHFFFAOYSA-M |
| SMILES | CC1CC(CN(C1)C(=O)N2C=C[N+](=C2)C)C.[I-] |
| Canonical SMILES | CC1CC(CN(C1)C(=O)N2C=C[N+](=C2)C)C.[I-] |
Introduction
Chemical Identity and Structure
Basic Information
1-(3,5-Dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide is an organic salt characterized by an imidazolium cation and iodide counterion. The compound is identified by the following properties:
| Property | Information |
|---|---|
| CAS Number | 1231954-03-2 |
| Molecular Formula | C12H20IN3O |
| Molecular Weight | 349.21 g/mol |
| SMILES Notation | C[N+]1=CN(C(N2CC(C)CC(C)C2)=O)C=C1.[I-] |
The compound consists of a 3-methyl-imidazolium core connected to a 3,5-dimethylpiperidine moiety through a carbonyl linkage, with an iodide counterion balancing the positive charge on the imidazolium ring .
Structural Features
The molecular structure comprises several key components:
-
A 3-methyl-substituted imidazolium ring bearing a positive charge
-
A carbonyl linkage connecting the imidazolium to the piperidine ring
-
A 3,5-dimethylpiperidine ring with methyl groups at positions 3 and 5
-
An iodide counterion
The 3,5-dimethylpiperidine portion of the molecule introduces chirality due to the methyl substituents at the 3 and 5 positions, which can exist in various stereochemical configurations. X-ray crystallographic analysis of related compounds has shown that such dimethylpiperidine rings often adopt a twisted boat conformation with the methyl groups positioned equatorially .
Physicochemical Properties
Physical State and Appearance
Based on similar imidazolium iodide salts, 1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide typically appears as a crystalline solid at room temperature. The compound often exhibits hygroscopic properties typical of quaternary ammonium salts .
Solubility Profile
The compound demonstrates solubility patterns characteristic of imidazolium salts:
| Solvent | Solubility |
|---|---|
| DMSO | Highly soluble |
| Water | Moderately soluble |
| Alcohols (methanol, ethanol) | Moderately soluble |
| Less polar solvents (DCM, acetone) | Poorly soluble |
| Non-polar solvents (hexane, toluene) | Insoluble |
The ionic character of the compound, with its charged imidazolium head and iodide counterion, contributes significantly to its solubility profile, making it more soluble in polar solvents .
Stability
1-(3,5-Dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide demonstrates the following stability characteristics:
-
Thermal stability: Generally stable at room temperature but may decompose at elevated temperatures
-
Chemical stability: Sensitive to strong oxidizing agents and reducing conditions that might affect the iodide counterion
-
Storage: Recommended to be stored in sealed containers away from moisture and light
Synthesis and Preparation
Synthetic Routes
The preparation of 1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide typically follows synthetic pathways similar to those used for related imidazolium salts. The most common synthetic approach involves:
-
Amide Formation: The synthesis begins with an amide coupling reaction between 3,5-dimethylpiperidine and an activated imidazole-1-carboxylic acid derivative or alternative coupling approach.
-
N-Methylation: Subsequent N-methylation of the imidazole ring using methyl iodide to introduce the methyl group and form the imidazolium iodide salt.
Based on the synthesis of similar compounds, this reaction can be conducted by treating the appropriate imidazole precursor with methyl iodide in anhydrous acetonitrile, often at elevated temperatures (70-82°C) for 24 hours under inert atmosphere conditions .
Alternative Methods
Alternative synthetic approaches may include:
-
One-pot synthesis: Direct reaction of 3,5-dimethylpiperidine with an appropriately functionalized imidazolium salt precursor.
-
Ion exchange: Preparation of the chloride salt followed by anion exchange with potassium iodide to obtain the iodide salt form.
Synthetic procedures for related compounds often yield products with high purity (≥95%) following appropriate purification steps .
Applications and Research Implications
Pharmaceutical Research
1-(3,5-Dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide and related compounds have shown potential in pharmaceutical research:
-
Ion Channel Modulation: Structurally similar compounds have been investigated for their potential effects on ion channels, particularly transient receptor potential (TRP) channels .
-
Central Nervous System (CNS) Activity: Related piperidine derivatives have been explored for potential applications in CNS disorders, including major depressive disorder .
-
Drug Development Platform: The compound represents a versatile scaffold that can be modified to develop novel therapeutic agents with improved pharmacodynamic and pharmacokinetic properties.
Chemical Applications
The compound demonstrates utility in various chemical applications:
-
Ionic Liquid Precursor: Imidazolium salts serve as precursors for ionic liquids with applications in green chemistry and catalysis.
-
Synthetic Intermediates: These compounds function as valuable intermediates in the synthesis of more complex molecules.
-
Phase-Transfer Catalysis: The quaternary ammonium structure makes such compounds potentially useful in phase-transfer catalysis applications.
| Hazard Type | Classification |
|---|---|
| Acute Toxicity | May be harmful if swallowed or in contact with skin |
| Skin/Eye Irritation | May cause skin irritation and serious eye irritation |
| Respiratory | May cause respiratory irritation |
Research Status and Future Directions
Current Research
Current research involving 1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide and related compounds focuses on several areas:
-
Structure-Activity Relationship (SAR) Studies: Investigations into how structural modifications affect biological activity, particularly in relation to ion channel modulation.
-
Pharmaceutical Development: Exploration of the compound and its derivatives as potential therapeutic agents, particularly for CNS disorders.
-
Material Science Applications: Research into potential applications in materials science, particularly as components of novel ionic liquids or electrolytes.
Future Research Directions
Potential future research directions include:
-
Mechanism Elucidation: Further studies to elucidate the precise mechanisms of action in biological systems.
-
Derivative Development: Design and synthesis of novel derivatives with enhanced activity and reduced toxicity.
-
Clinical Evaluation: Progression of promising compounds into clinical evaluation for various therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume